N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, an ethyl linker, and a trifluoromethyl-substituted benzenesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl linker.
Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its activity against certain enzymes, receptors, or pathogens.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its trifluoromethyl group, in particular, is known to impart desirable properties such as increased metabolic stability and lipophilicity.
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The trifluoromethyl group may enhance binding affinity and selectivity, while the pyrazole ring could facilitate interactions with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(difluoromethyl)benzenesulfonamide
Uniqueness
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of its trifluoromethyl group and the dimethyl substitution on the pyrazole ring. These structural features can significantly influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S/c1-10-8-12(19-20(10)2)6-7-18-23(21,22)13-5-3-4-11(9-13)14(15,16)17/h3-5,8-9,18H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRSYCXXAJRXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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